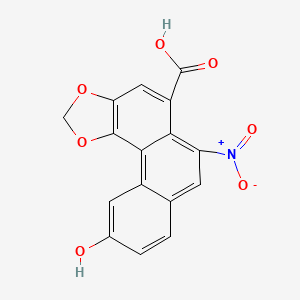

Aristolochic acid C

Overview

Description

Aristolochic acid C is a carcinogenic compound found in Aristolochia and Radix that has commonly been used in traditional Chinese medicine .

Synthesis Analysis

A method for rapid characterization of aristolochic acid analogues in serum was developed using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The processing with honey or alkaline salts is the most widely used method in practical production .Molecular Structure Analysis

Aristolochic acid analogues (AAAs), naturally existing in herbal Aristolochia and Asarum genera, were separated and identified within milliseconds . AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis

Aristolochic acids and one aristolactam were separated and identified within milliseconds. AAAs were separated in gas phase based on the difference of their ion mobility (K0), and then identified based on their K0 values, m/z, and product ions from MS/MS .Physical And Chemical Properties Analysis

Aristolochic acids (AAs) have attracted significant attention because they have been proven to be the culprits in the mass incidents of AA nephropathy that occurred in Belgium in 1993 .Scientific Research Applications

- Aristolochic acids have been explored for their potential antitumor effects. Researchers investigate their ability to inhibit tumor growth and metastasis .

- Aristolochic acids may modulate immune responses. Studies examine their impact on immune cells, cytokine production, and inflammation .

- Researchers have extensively reviewed the discovery of naturally occurring aristolochic acids. This includes identifying plant sources and understanding their biosynthesis .

- Aristolochic acid mutational signatures are associated with specific cancers, particularly urothelial carcinoma. Investigating this link provides valuable insights into carcinogenesis .

- Researchers emphasize analytical chemistry techniques to detect and quantify aristolochic acids. These methods aid in quality control of herbal medicines and environmental monitoring .

- Given their toxicity, assessing the safety of aristolochic acids is crucial. Research aims to understand their adverse effects on human health .

Antitumor Efficacy

Immune Activity

Natural Occurrence

Mutational Signatures and Cancer Correlation

Analytical Chemistry

Safety Assessment and Risk Mitigation

Mechanism of Action

Target of Action

Aristolochic acids (AAs), including Aristolochic Acid C, are a class of carcinogenic and mutagenic natural products from Aristolochia and Asarum plants . They are known to target multiple organs, particularly the kidneys and the liver . The primary targets of AAs are the DNA in these tissues .

Mode of Action

It is known that the carcinogenic effects of aas are thought to result from the mutation of the tumor suppressor gene tp53 . This mutation seems to be unique to AA-associated carcinogenesis .

Biochemical Pathways

In hepatocytes, AAs, including Aristolochic Acid C, have been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAs activate multiple oxidative stress and inflammatory associated signaling pathways and induce apoptosis .

Pharmacokinetics

Aristolochic Acid C, like other AAs, is absorbed and distributed quickly in vivo . The plasma concentration-time curve fits with the open two-compartment model and one-compartment model, respectively . The elimination of Aristolochic Acid C has a relationship with the dosage; the low dose group eliminates more quickly than the high dose group .

Result of Action

The result of Aristolochic Acid C’s action is severe and often irreversible damage to the kidneys and liver . This can lead to conditions such as aristolochic acid nephropathy (AAN) and urothelial carcinoma . In addition, AAs can cause hepatotoxicity and even hepatocellular carcinoma .

Action Environment

Exposure to Aristolochic Acid C can occur through various environmental routes, including the consumption of herbal medicinal products containing AAs . As the trade of food and dietary supplements becomes increasingly globalized, the risk of exposure to AAs, including Aristolochic Acid C, is a significant public health concern . Environmental factors, such as the presence of AAs in groundwater, can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

Aristolochic acids are a group of toxins commonly present in the plants of genus Aristolochia and Asarum, which are spread all over the world . Aristolochic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are toxic if swallowed and may cause cancer .

Future Directions

properties

IUPAC Name |

10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFGYDJKTHENDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197540 | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristolochic acid C | |

CAS RN |

4849-90-5 | |

| Record name | Aristolochic acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4849-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

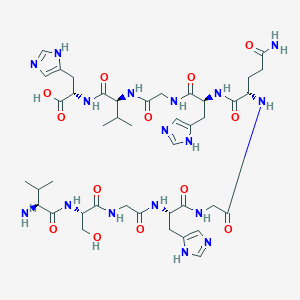

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

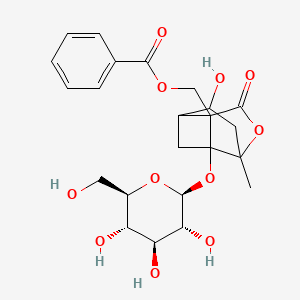

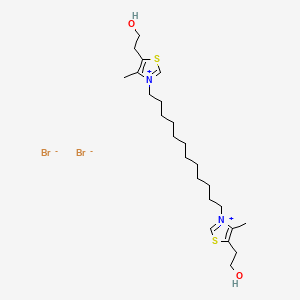

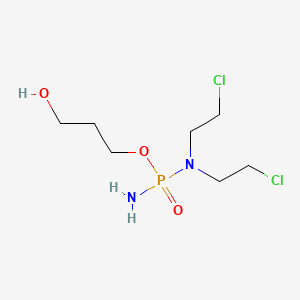

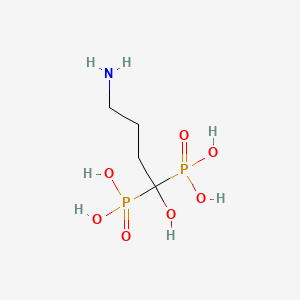

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.